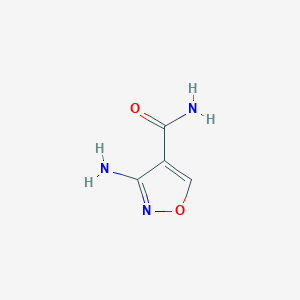

3-Aminoisoxazole-4-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H5N3O2 |

|---|---|

Molecular Weight |

127.10 g/mol |

IUPAC Name |

3-amino-1,2-oxazole-4-carboxamide |

InChI |

InChI=1S/C4H5N3O2/c5-3-2(4(6)8)1-9-7-3/h1H,(H2,5,7)(H2,6,8) |

InChI Key |

BZWHYMFUCGZICG-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=NO1)N)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Aminoisoxazole 4 Carboxamide and Its Derivatives

Classical Synthetic Routes

Classical approaches remain fundamental to the synthesis of the 3-aminoisoxazole (B106053) core. These methods often rely on cyclocondensation reactions, where acyclic precursors are transformed into the heterocyclic ring in a single key step, or post-cyclization modifications of a pre-formed isoxazole (B147169) ring.

Cyclocondensation reactions are a cornerstone of isoxazole synthesis, involving the formation of the N-O bond and ring closure. The choice of starting materials dictates the final substitution pattern of the heterocyclic ring.

Hydroxylamine (B1172632) and its derivatives are quintessential reagents for constructing the isoxazole ring, as they provide the required N-O unit for the heterocycle. A notable route involves the reaction of 1-ethylthio-3-iminopyrrolizine-2-carboxamides with hydroxylamine, which directly yields 3-aminoisoxazole derivatives as the major products. google.com This transformation proceeds through a ring-opening and subsequent recyclization cascade.

Another foundational method involves the reaction of propiolonitrile derivatives or β-halogenocinnamonitrile derivatives with hydroxylamine in the presence of an alkali metal hydroxide (B78521). researchgate.net This process facilitates a ring synthesis where the nitrile and alkyne functionalities of the starting material react with hydroxylamine to form the 3-aminoisoxazole core. researchgate.net Similarly, α,β-dihalo or α-unsaturated-α-halo carboxylic acid nitriles can be cyclized with hydroxylamine in an alkaline medium to afford 3-aminoisoxazoles.

It is important to note that the regiochemical outcome of hydroxylamine reactions is highly dependent on the substrate. For instance, the reaction of ethyl 3-arylamino-2-cyano-3-thioxopropanoates with hydroxylamine under reflux conditions regioselectively yields 5-aminoisoxazole derivatives, demonstrating the directing effect of the substrate's functional groups. researchgate.net

Table 1: Examples of Hydroxylamine-Mediated Cyclizations

| Starting Material | Reagent | Product | Reference |

| 1-Ethylthio-3-iminopyrrolizine-2-carboxamides | Hydroxylamine | 3-Aminoisoxazole derivatives | google.com |

| Propiolonitrile | Hydroxylamine, NaOH | 3-Aminoisoxazole | researchgate.net |

| Ethyl 3-arylamino-2-cyano-3-thioxopropanoates | Hydroxylamine | 5-Aminoisoxazole derivatives | researchgate.net |

The 1,3-dipolar cycloaddition reaction is a powerful and highly regioselective method for constructing the isoxazole ring. researchgate.net This approach typically involves the reaction of a nitrile oxide (the 1,3-dipole, providing the O-N-C fragment) with a dipolarophile, such as an alkyne or an enamine. researchgate.net The key to this method is the generation of the nitrile oxide, which is often done in situ from precursors like oximes.

A specific application of this methodology for synthesizing compounds closely related to the target molecule involves the 1,3-dipolar cycloaddition of a protected α-aminonitrile oxide with an enaminoester dipolarophile. This reaction constructs an orthogonally protected 3-(1-aminoalkyl)isoxazole-4-carboxylic acid, a valuable building block that contains the core structure and functional handles for further elaboration into carboxamides.

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot procedure to form a product containing substantial portions of all reactants, offer an efficient and atom-economical route to complex heterocyclic systems. An environmentally friendly MCR has been developed for the synthesis of functionalized isoxazole derivatives.

This approach involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aryl or heteroaryl aldehydes in a deep eutectic solvent (K2CO3/glycerol) as the catalytic medium. This reaction proceeds efficiently to afford novel 5-amino-isoxazole-4-carbonitriles in good yields. While this specific MCR yields the 5-amino regioisomer and a carbonitrile at the 4-position (which can potentially be hydrolyzed to a carboxamide), it highlights the utility of MCRs in rapidly assembling the substituted aminoisoxazole core from simple and readily available starting materials.

Often, the most direct route to 3-aminoisoxazole-4-carboxamide involves the synthesis of a stable precursor, such as 3-aminoisoxazole-4-carboxylic acid or its corresponding ester, followed by conversion of the carboxylic acid/ester function into the desired carboxamide.

Amidation: The conversion of a carboxylic acid to a carboxamide is a robust and widely used transformation. For isoxazole derivatives, this is commonly achieved by first activating the carboxylic acid group. One standard procedure involves reacting the 3-substituted-isoxazole-4-carboxylic acid with an activating agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). The resulting activated intermediate is then treated with a primary or secondary amine to furnish the final N-substituted this compound derivative. This coupling reaction is a versatile method for creating libraries of carboxamide derivatives.

Table 2: Amidation of Isoxazole-4-Carboxylic Acid

| Carboxylic Acid | Amine | Coupling Agents | Product | Reference |

| 5-Methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid | Aniline derivatives | EDC, DMAP | N-Aryl-5-methyl-3-phenylisoxazole-4-carboxamides | |

| 5-Amino-3-methylisoxazole-4-carboxylic acid | Various amines | Not specified | Amide derivatives |

Hydrazinolysis: An analogous reaction, hydrazinolysis, is used to prepare carbohydrazides, which are valuable intermediates for the synthesis of other heterocyclic systems. The hydrazinolysis of carboxylic acid esters is a standard method for preparing carbohydrazides. This transformation is readily applied to the isoxazole system, where an isoxazole-4-carboxylate ester is reacted with hydrazine (B178648) hydrate, typically in an alcohol solvent like ethanol (B145695), to yield the corresponding isoxazole-4-carbohydrazide. researchgate.net This method has been successfully used to prepare 5-amino-3-methylisoxazole-4-carbohydrazide and other related structures. researchgate.net

Post-Cyclization Functionalization Strategies

Advanced Synthetic Approaches

Modern organic synthesis has provided a sophisticated toolbox for the construction of complex heterocyclic systems like this compound. These advanced approaches offer improvements in terms of yield, selectivity, and environmental impact over classical methods.

The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile, such as an alkyne or alkene, is a cornerstone of isoxazole synthesis. This method allows for the direct construction of the isoxazole ring with good control over regioselectivity. The in situ generation of nitrile oxides from precursors like aldoximes or α-nitroketones is a common strategy to circumvent their instability.

Recent advancements have focused on metal-free and environmentally friendly conditions for these cycloadditions. For instance, enamine-triggered [3+2] cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides provide a metal-free route to 3,4-disubstituted isoxazoles. organic-chemistry.org This approach involves the formation of an enamine intermediate from the aldehyde, which then reacts with the in situ generated nitrile oxide. organic-chemistry.org Optimization of these reactions has shown that non-polar solvents and lower concentrations can lead to yields of up to 99%. organic-chemistry.org

Another approach involves the decarboxylative 1,3-dipolar cycloaddition of amino acids to generate azomethine ylides, which can then react with dipolarophiles. While this method is more commonly used for pyrrolidine (B122466) synthesis, it highlights the versatility of cycloaddition strategies in heterocyclic chemistry. beilstein-journals.org

A study on the synthesis of 3-benzoylisoxazolines from α-nitroketones and alkenes using chloramine-T as a mild base demonstrates the scope of this reaction for various substrates. nih.gov The reaction conditions are typically heating at 80 °C in acetonitrile (B52724) for 18 hours. nih.gov

| Dipolarophile | Nitrile Oxide Precursor | Catalyst/Conditions | Product | Yield | Reference |

| Alkenes | α-Nitroketones | Chloramine-T, CH3CN, 80°C | 3-Benzoylisoxazolines | Moderate to Good | nih.gov |

| Aldehydes | N-Hydroximidoyl chlorides | Pyrrolidine, Et3N | 3,4-Disubstituted isoxazoles | 77-99% | organic-chemistry.org |

Transition metal catalysis has revolutionized the functionalization of heterocyclic compounds, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. For the synthesis of this compound derivatives, C-H activation and cross-coupling reactions are particularly powerful tools.

Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts have been effectively employed for the C-H functionalization of isoxazoles. For example, the rhodium(III)-catalyzed decarboxylative C-H functionalization of isoxazole-4-carboxylic acids with electron-deficient alkenes at the C5 position provides a route to C5-alkenylated isoxazoles. rsc.orgresearchgate.net Furthermore, rhodium(III) catalysts can direct the oxidative [4+2] annulation of isoxazolyl-4-carboxylic acids with internal alkynes. rsc.org The choice of oxidant in these reactions can selectively lead to the formation of either pyranoisoxazolones or isoquinolines. rsc.org

| Isoxazole Substrate | Coupling Partner | Catalyst | Product | Reference |

| Isoxazole-4-carboxylic acids | Electron-deficient alkenes | Rhodium(III) catalyst | C5-alkenylated isoxazoles | rsc.orgresearchgate.net |

| Isoxazolyl-4-carboxylic acids | Internal alkynes | [Cp*RhCl2]2 | Pyranoisoxazolones/Isoquinolines | rsc.org |

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used for the arylation of heterocyclic rings. These reactions typically involve the coupling of a halo-substituted heterocycle with an organoboron reagent. The palladium-catalyzed Suzuki-Miyaura cross-coupling of unprotected haloimidazoles with boronic acids has been shown to be an efficient method for producing functionalized imidazoles, and similar strategies can be applied to isoxazole systems. nih.gov The use of eco-friendly solvents like carbonates has been explored for the direct arylation of heteroaromatics, including isoxazoles, with aryl halides.

Microwave-assisted palladium-catalyzed Suzuki-Miyaura cross-coupling of bromo- or iodo-substituted benzoates with aryl boronic acids in water has been reported to proceed in as little as 2-4 minutes. mdpi.com This highlights the potential for rapid and efficient functionalization of isoxazole precursors.

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. abap.co.in The application of microwave irradiation to the synthesis of isoxazole carboxamide derivatives has been shown to be highly effective.

In one study, novel isoxazole carboxamide derivatives were synthesized in a single step with excellent yields under microwave irradiation. This method involved the condensation of various ketene (B1206846) dithioacetals with hydroxylamine hydrochloride and potassium hydroxide. Another report describes the synthesis of isoxazole derivatives from chalcones and hydroxylamine hydrochloride in ethanolic sodium hydroxide under microwave irradiation at 210 W for 10-15 minutes, with yields ranging from 67-82%. researchgate.net This is a significant improvement over conventional heating methods which required 6-8 hours and gave lower yields (58-69%). researchgate.net

The synthesis of 3-amino-substituted 1,2-benzisoxazoles from 3-chloro-1,2-benzisoxazole (B94866) via microwave-promoted nucleophilic aromatic substitution resulted in good to high yields (54-90%) in 1-6 hours. researchgate.net A facile microwave-assisted synthesis of diverse isoxazoles in an aqueous medium using a copper catalyst has also been reported. researchgate.net

| Reactants | Conditions | Time | Yield | Reference |

| Ketene dithioacetals, Hydroxylamine HCl, KOH | Microwave irradiation | Single step | Excellent | |

| Chalcones, Hydroxylamine HCl, Ethanolic NaOH | Microwave, 210 W | 10-15 min | 67-82% | researchgate.net |

| 3-Chloro-1,2-benzisoxazole, Amines | Microwave | 1-6 h | 54-90% | researchgate.net |

| N-hydroxyl imidoyl chlorides, Alkynes | Microwave, Aqueous, Cu catalyst | - | - | researchgate.net |

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically important molecules to minimize environmental impact. bohrium.com For isoxazole carboxamide synthesis, green approaches focus on the use of environmentally benign solvents, catalysts, and energy sources.

Water-mediated reactions represent a significant green synthetic strategy. One-pot reactions in aqueous media, sometimes with catalysts like polyethylene (B3416737) glycol (PEG-400) or graphene oxide, have been developed for the synthesis of isoxazole derivatives. bohrium.com Solvent-free synthesis is another important green methodology. For instance, isoxazolyl-spiro-thiazolidinone analogues have been synthesized using a nano-titania-supported sulphonic acid catalyst under solvent-free conditions, often resulting in better yields and shorter reaction times compared to conventional methods. bohrium.com

Ultrasonic irradiation is another green technique that can enhance reaction efficiency and reduce energy consumption. Ultrasound-assisted strategies for the synthesis of isoxazole scaffolds, including multi-component reactions and the use of catalytic systems in green solvents, have been reviewed. mdpi.com A notable example is the ultrasound-promoted, ferrite-catalyzed one-pot multicomponent synthesis of 3,4-disubstituted isoxazole-5(4H)-ones in aqueous media, achieving excellent yields (84-91%) in 20-35 minutes. mdpi.com

| Green Approach | Key Features | Example | Reference |

| Water-mediated reactions | Use of water as a solvent, often with a recyclable catalyst. | Synthesis of isoxazolyl pyrroles using PEG-400. | bohrium.com |

| Solvent-free synthesis | Reactions conducted without a solvent, reducing waste. | Synthesis of isoxazolyl-spiro-thiazolidinone analogues. | bohrium.com |

| Ultrasonic irradiation | Use of ultrasound to accelerate reactions and improve yields. | Ferrite-catalyzed synthesis of isoxazole-5(4H)-ones in water. | mdpi.com |

Asymmetric Synthesis and Stereochemical Control

The development of asymmetric methods to control the stereochemistry of isoxazole carboxamide derivatives is crucial, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Organocatalysis has emerged as a powerful tool for asymmetric synthesis.

A highly efficient squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition has been developed to produce complex isoxazole and trifluoromethyl-containing 3,2'-pyrrolidinyl dispirooxindoles. rsc.org This reaction proceeds with excellent diastereoselectivities (>20:1 dr) and enantioselectivities (up to 96% ee). rsc.org

Bifunctional organocatalysts, which contain both a hydrogen-bond donor and acceptor, have been successfully applied to the enantioselective synthesis of axially chiral benzamides. nih.gov This approach relies on the catalyst's ability to recognize a specific conformation of the substrate, thereby directing the stereochemical outcome of the reaction. nih.gov

The Corey-Bakshi-Shibata (CBS) reduction has been used for the asymmetric reduction of pro-chiral ketones to chiral alcohols in a variety of isoxazole derivatives, providing access to chiral isoxazole carbinols. umt.edu

| Asymmetric Method | Catalyst/Reagent | Product Type | Stereoselectivity | Reference |

| Domino Michael/Mannich [3+2] cycloaddition | Squaramide catalyst | Isoxazole-containing dispirooxindoles | >20:1 dr, up to 96% ee | rsc.org |

| Aromatic electrophilic bromination | Bifunctional organocatalyst | Axially chiral benzamides | Moderate to good ee | nih.gov |

| Ketone reduction | Corey-Bakshi-Shibata (CBS) reagent | Chiral isoxazole carbinols | - | umt.edu |

Solid-Phase Organic Synthesis (SPOS) Techniques for Isoxazole-Amide Hybrids

Solid-phase organic synthesis (SPOS) is a powerful technique for the rapid generation of libraries of compounds for drug discovery. crsubscription.com This methodology has been successfully applied to the synthesis of isoxazole and isoxazoline (B3343090) carboxamides.

An efficient parallel solid-phase synthesis of isoxazole and isoxazoline derivatives has been developed using a 1,3-dipolar cycloaddition reaction of nitrile oxides with resin-bound alkynes or alkenes. rsc.org This approach allows for the creation of diverse libraries of disubstituted isoxazoles and isoxazolines. rsc.org

Furthermore, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been utilized as a novel unnatural amino acid in the solid-phase synthesis of α/β-mixed peptides. nih.gov This demonstrates the potential for incorporating the isoxazole-carboxamide scaffold into peptide-like structures, creating isoxazole-amide hybrids with potential therapeutic applications. nih.gov The study found that it was possible to couple the unblocked amino acid to the N-terminus of a resin-bound peptide. nih.gov

| SPOS Approach | Key Reaction | Application | Reference |

| Resin-bound dipolarophiles | 1,3-Dipolar cycloaddition with nitrile oxides | Diversity-oriented synthesis of isoxazole and isoxazoline carboxamides | rsc.org |

| Unnatural amino acid incorporation | Standard peptide coupling | Synthesis of α/β-mixed peptides containing an isoxazole-carboxamide unit | nih.gov |

Chemical Reactivity and Functionalization of the 3 Aminoisoxazole 4 Carboxamide Core

Regioselective Derivatization Strategies

The selective functionalization of the 3-aminoisoxazole-4-carboxamide core is crucial for the development of novel compounds with tailored properties. Strategies for regioselective derivatization target the isoxazole (B147169) ring positions (C-3, C-4, and C-5) as well as the exocyclic amino and carboxamide groups.

Functionalization at Isoxazole Ring Positions (C-3, C-4, C-5)

The isoxazole ring, while aromatic, exhibits distinct reactivity at its carbon centers.

C-3 Position: The C-3 position is primarily functionalized through the choice of starting materials during the synthesis of the isoxazole ring. For instance, the treatment of β-ketonitriles with hydroxylamine (B1172632) in aqueous ethanol (B145695) can yield 3-aminoisoxazoles. nih.gov The substituent at the 5-position can be varied by starting with appropriately substituted β-ketonitriles.

C-4 Position: The C-4 position of the isoxazole ring in this compound is already substituted with a carboxamide group. However, derivatization can be achieved through modification of this group or through reactions involving the corresponding carboxylic acid. For example, isoxazole-4-carboxylic acids can undergo decarboxylative halogenation using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), which could be a potential route to introduce halogens at the C-4 position after hydrolysis of the carboxamide. researchgate.net Furthermore, the C-4 position can be involved in cyclization reactions to form fused systems.

C-5 Position: Direct functionalization of the C-5 position of a pre-formed 3-aminoisoxazole (B106053) ring can be challenging. However, substituents can be introduced at this position during the synthesis of the isoxazole ring. For example, one-pot three-component coupling of β-oxo dithioesters, amines, and hydroxylamine affords 5-substituted 3-aminoisoxazoles. nih.gov Additionally, general methods for isoxazole functionalization, such as C-H arylation of 3,4-disubstituted isoxazoles at the C-5 position, could potentially be applied to this compound derivatives. rsc.org

| Position | Strategy | Reagents/Conditions | Resulting Functionalization |

|---|---|---|---|

| C-3 | De novo synthesis | β-Ketonitriles, hydroxylamine | Introduction of the amino group |

| C-4 | Decarboxylative Halogenation (from corresponding acid) | NIS or NBS | Introduction of iodine or bromine |

| C-5 | De novo synthesis | β-Oxo dithioesters, amines, hydroxylamine | Introduction of various substituents |

| C-5 | C-H Arylation | Aryl iodides, Pd catalyst | Introduction of aryl groups |

Reactions Involving Amino and Carboxamide Moieties

The exocyclic amino and carboxamide groups are key sites for derivatization.

The amino group at the C-3 position is nucleophilic and readily undergoes a variety of reactions:

Acylation: The amino group can be acylated with acid halides or anhydrides to form the corresponding amides. For example, 3-aminoisoxazolo[5,4-b]pyridine, a related fused system, reacts with acid halides to yield the corresponding amides. nih.gov

Formation of Schiff Bases: Reaction with aldehydes leads to the formation of Schiff bases. 3-Aminoisoxazolo[5,4-b]pyridine reacts with substituted aromatic aldehydes to produce the corresponding Schiff bases. nih.gov

Participation in Cyclization: The amino group is a key participant in the formation of fused heterocyclic systems, acting as a nucleophile in cyclization reactions.

The carboxamide group at the C-4 position can also be modified:

Synthesis from Carboxylic Acid: The carboxamide is typically prepared from the corresponding 3-substituted isoxazole-4-carboxylic acid. This is often achieved by converting the carboxylic acid to an acid chloride using thionyl chloride, followed by reaction with an appropriate amine. nih.gov

Cyclization Reactions: The carboxamide nitrogen and the adjacent C-5 position of the isoxazole ring can participate in cyclization reactions to form fused pyridinone systems.

| Functional Group | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| Amino Group | Acylation | Acid halides/anhydrides | Amides |

| Amino Group | Schiff Base Formation | Aldehydes | Imines (Schiff bases) |

| Carboxamide Group | Formation | Isoxazole-4-carboxylic acid, thionyl chloride, amine | Carboxamide |

Tandem and Cascade Reactions

The strategic placement of reactive functional groups in this compound makes it an ideal substrate for tandem and cascade reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials. While specific examples starting directly from this compound are not extensively documented, the inherent reactivity of the scaffold suggests potential for such transformations.

A plausible cascade reaction could be initiated by the reaction of the amino group with a suitable bifunctional electrophile. For instance, reaction with a β-keto ester could lead to an initial condensation, followed by an intramolecular cyclization to form a fused pyridinone ring. This type of reaction is a common strategy for the synthesis of fused heterocyclic systems.

Heterocyclic Annulation and Fused Systems Involving this compound Derivatives

The this compound core is a valuable precursor for the synthesis of a variety of fused heterocyclic systems, many of which are of interest in medicinal chemistry. The annulation of additional rings onto the isoxazole core is typically achieved by leveraging the reactivity of the amino and carboxamide groups, as well as the carbon atoms of the isoxazole ring.

Isoxazolo[3,4-d]pyrimidines: The amino group at C-3 and the carboxamide at C-4 can act as a binucleophilic system to react with a one-carbon electrophile, leading to the formation of the fused pyrimidine (B1678525) ring. This would result in the formation of isoxazolo[3,4-d]pyrimidine (B13110167) derivatives.

Isoxazolo[3,4-b]pyridines: The annulation of a pyridine (B92270) ring to the 3-aminoisoxazole core can be achieved through various strategies. One approach involves the reaction of the amino group with 1,3-dicarbonyl compounds or their equivalents. This can lead to the formation of isoxazolo[3,4-b]pyridine systems.

Pyridoisoxazolopyrimidines: Further elaboration of fused systems can lead to more complex tricyclic structures. For example, 3-aminoisoxazolo[5,4-b]pyridine can be acylated and subsequently cyclized to form pyridoisoxazolopyrimidine derivatives. nih.gov

The synthesis of these fused systems highlights the utility of this compound as a versatile scaffold for the construction of diverse heterocyclic libraries.

| Fused System | Synthetic Strategy | Key Precursor |

|---|---|---|

| Isoxazolo[3,4-d]pyrimidines | Cyclization with one-carbon electrophiles | This compound |

| Isoxazolo[3,4-b]pyridines | Condensation with 1,3-dicarbonyls | 3-Aminoisoxazole derivatives |

| Pyridoisoxazolopyrimidines | Acylation and subsequent cyclization | 3-Aminoisoxazolo[5,4-b]pyridine |

Computational Chemistry and Theoretical Studies

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the electronic structure and properties of molecules. These methods, particularly Density Functional Theory (DFT), offer a balance between accuracy and computational cost, making them a cornerstone of modern computational chemistry.

Density Functional Theory (DFT) Applications in Structure and Reactivity

Density Functional Theory (DFT) has been instrumental in the detailed spectroscopic and energetic characterization of 3-aminoisoxazole (B106053), a closely related precursor to 3-aminoisoxazole-4-carboxamide. mdpi.com High-level composite schemes rooted in coupled-cluster techniques, alongside DFT, have been employed to support experimental investigations. mdpi.com

For 3-aminoisoxazole, computational studies have predicted a double-well potential arising from the inversion motion of the amino group (−NH₂). mdpi.com The revDSD level of theory was used for preliminary scans of the potential energy surface to identify the most stable orientation of the −NH₂ moiety. mdpi.com Further refinement of the equilibrium structure was achieved using the junChS composite scheme. mdpi.com

The optimized geometry of 3-aminoisoxazole reveals a non-planar amino group, with the hydrogen atoms of the −NH₂ group positioned out of the plane of the isoxazole (B147169) ring. The angle between the bisector of the HNH angle and the extension of the C−NH₂ bond is a significant 45°. mdpi.com This non-planarity is a key feature influencing the molecule's spectroscopic and chemical behavior.

Table 1: Optimized Geometry of 3-Aminoisoxazole at the junChS Level

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| Bond Lengths | |

| N2-C3 | 1.309 |

| C3-C4 | 1.423 |

| C4-C5 | 1.365 |

| C5-O1 | 1.368 |

| O1-N2 | 1.411 |

| C3-N6 | 1.371 |

| C4-H7 | 1.080 |

| C5-H8 | 1.077 |

| N6-H9 | 1.009 |

| N6-H10 | 1.009 |

| Bond Angles | |

| O1-N2-C3 | 105.7 |

| N2-C3-C4 | 114.1 |

| C3-C4-C5 | 103.7 |

| C4-C5-O1 | 106.6 |

| C5-O1-N2 | 109.9 |

| N2-C3-N6 | 122.1 |

| C4-C3-N6 | 123.8 |

| C3-C4-H7 | 128.5 |

| C5-C4-H7 | 127.8 |

| C4-C5-H8 | 128.4 |

| O1-C5-H8 | 125.0 |

| C3-N6-H9 | 118.0 |

| C3-N6-H10 | 118.0 |

| H9-N6-H10 | 115.1 |

Data sourced from Melli, A., et al. (2022). mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

Computational studies on related isoxazole derivatives often utilize FMO analysis to understand their electronic properties and reactivity. The HOMO-LUMO energy gap provides insights into charge transfer possibilities within the molecule.

Natural Bond Orbital (NBO) Charge Density Studies

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, offering insights into atomic charges, hybridization, and donor-acceptor (hyperconjugative) interactions between orbitals. This analysis helps in understanding the nature of chemical bonds and intramolecular interactions that contribute to molecular stability.

Studies on similar heterocyclic systems often employ NBO analysis to elucidate intramolecular charge transfer, rehybridization, and the delocalization of electron density.

Molecular Dynamics (MD) Simulations in Reaction Mechanism Elucidation

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of dynamic processes such as conformational changes and chemical reactions.

While specific MD simulations elucidating the reaction mechanisms of this compound are not extensively documented, this technique is widely applied to understand the reactivity of related isoxazole derivatives. For instance, MD simulations have been used to study the stability of ligand-protein complexes involving isoxazole-carboxamide derivatives, providing insights into their dynamic behavior and binding modes. nih.gov Such simulations can reveal the flexibility of the molecule and how it interacts with its environment over time, which is crucial for understanding reaction pathways and mechanisms.

Spectroscopic Characterization via Computational Methods (e.g., Rotational Spectrum, Hyperfine Structure)

Computational methods are essential for predicting and interpreting spectroscopic data. For 3-aminoisoxazole, a detailed computational prediction of its rotational spectrum was crucial for its experimental detection and analysis. mdpi.com The calculations provided reliable estimates of rotational constants, which guided the experimental search for rotational transitions. mdpi.com

The computed spectroscopic parameters for 3-aminoisoxazole include rotational constants, centrifugal distortion constants, and nuclear quadrupole coupling constants. mdpi.com From a spectroscopic viewpoint, 3-aminoisoxazole is a nearly-prolate asymmetric top. mdpi.com Its spectrum exhibits a hyperfine structure due to the presence of two quadrupolar ¹⁴N nuclei. mdpi.com The computational prediction of this hyperfine structure was vital for the unambiguous assignment of the observed spectral lines. mdpi.com

Table 2: Computed Spectroscopic Parameters for 3-Aminoisoxazole

| Parameter | Value |

|---|---|

| Rotational Constants (MHz) | |

| A | 9625.9 |

| B | 3639.4 |

| C | 2642.1 |

| Quartic Centrifugal Distortion Constants (kHz) | |

| D_J | 0.54 |

| D_JK | -1.5 |

| D_K | 1.8 |

| d_1 | -0.20 |

| d_2 | -0.04 |

| Nuclear Quadrupole Coupling Constants (MHz) | |

| χ_aa (N2) | 0.44 |

| χ_bb (N2) | 1.55 |

| χ_cc (N2) | -1.99 |

| χ_aa (N6) | 2.05 |

| χ_bb (N6) | 1.70 |

| χ_cc (N6) | -3.75 |

| Dipole Moment Components (Debye) | |

| µ_a | 2.5 |

| µ_b | 1.2 |

| µ_c | 0.0 |

| µ_total | 2.8 |

Data sourced from Melli, A., et al. (2022). mdpi.com

Energy Landscape and Conformational Analysis

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and conformational flexibility. Computational methods are widely used to explore the potential energy surface of a molecule to identify its stable conformers and the energy barriers between them.

For 3-aminoisoxazole, computational scans of the potential energy surface were performed by varying the dihedral angles associated with the amino group. mdpi.com These calculations confirmed the existence of two equivalent energy minima corresponding to the out-of-plane positions of the amino hydrogens, separated by a planar transition state. mdpi.com The computed energy barrier for the inversion motion of the −NH₂ group is 5.1 kJ mol⁻¹. mdpi.com This low barrier indicates that the amino group can readily invert at room temperature, leading to the splitting of rotational transitions observed in its spectrum. mdpi.com

For the larger this compound, the conformational landscape would be more complex due to the additional rotational freedom of the carboxamide group. A thorough conformational analysis would involve scanning the potential energy surface as a function of the dihedral angles defining the orientation of both the amino and carboxamide groups relative to the isoxazole ring. Such an analysis would be crucial for understanding its interactions with biological targets and its chemical properties.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

Computational chemistry and theoretical studies serve as powerful tools in modern drug discovery, enabling the prediction of Structure-Activity Relationships (SAR) for novel compounds like this compound and its derivatives. These in silico methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and pharmacophore analysis, provide deep insights into the molecular interactions governing biological activity, thereby guiding the rational design of more potent and selective therapeutic agents.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in elucidating the binding modes of isoxazole-carboxamide derivatives with their biological targets.

For instance, docking studies on a series of isoxazole-carboxamide derivatives targeting cyclooxygenase (COX) enzymes have revealed key structural features that determine potency and selectivity. nih.gov One study identified that a 3,4-dimethoxy substitution on a phenyl ring, coupled with a chlorine atom on another phenyl ring, optimally positions the 5-methyl-isoxazole core within the secondary binding pocket of the COX-2 enzyme. nih.gov This specific arrangement facilitates ideal binding interactions, leading to enhanced inhibitory activity. The most potent compound from this series, A13, demonstrated IC50 values of 64 nM and 13 nM against COX-1 and COX-2, respectively. nih.govresearchgate.net

Similarly, in the context of antibacterial research, docking studies have been employed to understand how isoxazole derivatives interact with microbial proteins. humanjournals.comresearchgate.net For example, compound JJC3A showed a strong binding affinity for topoisomerase, while compound JJC3F exhibited the best binding scores against DNA ligase and sterol demethylase. researchgate.net These computational predictions help to rationalize the observed biological activities and guide further structural modifications to improve efficacy.

Table 1: Molecular Docking Results for Isoxazole-Carboxamide Derivatives

| Compound | Target Protein | Binding Affinity / Score | Key Finding |

|---|---|---|---|

| A13 | COX-2 | IC50 = 13 nM | 3,4-dimethoxy and Cl substitutions enhance binding in the secondary pocket. nih.gov |

| JJC3A | Topoisomerase | High Binding Affinity | Demonstrates potential as a topoisomerase inhibitor. researchgate.net |

| JJC3F | DNA Ligase | Best Binding Score | Identified as a potential DNA ligase inhibitor. researchgate.net |

| AC2 | Carbonic Anhydrase | ΔGbind = -13.53 kcal/mol | Docking and MD simulations supported in vitro results, identifying it as a promising inhibitor. acs.org |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly useful for understanding the spatial requirements for ligand binding.

A 3D-QSAR study was conducted on isoxazole derivatives acting as agonists for the farnesoid X receptor (FXR), a key target in treating liver diseases. nih.gov This study successfully built robust CoMFA and CoMSIA models that could predict the agonistic activity (pEC50 values) of the compounds. The models revealed that the hydrogen bond donor field made the most significant contribution (30.3%) to the molecular activity. nih.gov Contour maps generated from these models provide a visual guide for drug design, indicating regions where steric bulk, positive or negative charges, and hydrogen bond donors/acceptors would either enhance or diminish biological activity.

Table 2: Statistical Parameters of 3D-QSAR Models for FXR Agonists

| Model | q² (Cross-validated) | r² (Non-cross-validated) | Field Contribution |

|---|---|---|---|

| CoMFA | 0.655 | 0.941 | Steric: 55.7%, Electrostatic: 44.3% |

| CoMSIA | 0.612 | 0.912 | H-Bond Donor: 30.3%, Steric: 18.5%, Electrostatic: 18.2% |

ADME-T Predictions

A critical component of in silico analysis involves the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Tools such as the QikProp module and SwissADMET are frequently used to assess the drug-likeness of candidate molecules at an early stage. nih.govhumanjournals.comresearchgate.net These predictions help to filter out compounds with unfavorable pharmacokinetic profiles, saving significant time and resources in the drug development pipeline. For example, in silico ADMET studies on novel isoxazole derivatives designed as antibacterials predicted favorable drug-like features, supporting their potential as lead compounds for further investigation. humanjournals.comresearchgate.net

Applications in Advanced Organic Synthesis

Building Blocks for Complex Molecular Architectures

The inherent reactivity of the amino and carboxamide groups on the isoxazole (B147169) core allows chemists to utilize 3-Aminoisoxazole-4-carboxamide as a foundational element for synthesizing more elaborate structures.

The strategic placement of the amino and carboxamide groups in proximity on the isoxazole ring makes it an ideal precursor for the synthesis of fused heterocyclic systems. This is exemplified by the synthesis of isoxazolo[5,4-d]pyrimidines, a class of compounds with significant interest in medicinal chemistry. While many examples start with the isomeric 5-aminoisoxazole-4-carboxamide, the principles of cyclization are directly applicable. In such a reaction, the 3-amino group and the nitrogen of the 4-carboxamide can act as a binucleophilic system. This system reacts with a one-carbon synthon, such as triethyl orthoformate, in a cyclization reaction to construct the fused pyrimidine (B1678525) ring, yielding an isoxazolo[3,4-d]pyrimidine (B13110167) core. This efficient method enables the generation of libraries of derivatives for biological screening.

Beyond fused systems, the amino and carboxamide groups on this compound can be modified independently to introduce a wide array of functional groups. This versatility allows for its use as a scaffold to build polyfunctionalized molecules. The amino group can undergo reactions such as acylation, alkylation, and diazotization, while the carboxamide can be hydrolyzed to the corresponding carboxylic acid or dehydrated to a nitrile. Each of these transformations opens up new avenues for further functionalization, enabling the synthesis of molecules with precisely tuned steric and electronic properties for various applications in materials science and drug discovery. The development of practical, multigram methods for synthesizing aminoisoxazoles from common starting materials underscores their value as building blocks. rsc.org

Synthetic Intermediates in Medicinal Chemistry Programs

The this compound scaffold is a key intermediate in the development of new therapeutic agents due to the prevalence of the isoxazole core in a wide range of bioactive compounds. nih.gov

Isoxazole-4-carboxamide derivatives have been identified as potent modulators of ionotropic glutamate (B1630785) receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.govmdpi.comresearchgate.net These receptors are crucial for nociceptive transmission and are implicated in pain and neurological disorders. nih.govmdpi.comresearchgate.net By modifying the amine or the carboxamide portion of the this compound core, medicinal chemists can synthesize derivatives that modulate AMPA receptor activity. Electrophysiological studies on various isoxazole-4-carboxamide derivatives have demonstrated their ability to inhibit AMPA receptor-mediated currents and alter the biophysical gating properties of the receptor subunits. nih.govmdpi.comresearchgate.net For example, certain derivatives have shown potent inhibitory effects, significantly reducing peak current amplitudes in both homomeric and heteromeric AMPA receptor subtypes. mdpi.com This modulatory activity makes these compounds promising candidates for developing novel analgesics. nih.govmdpi.comresearchgate.net

The table below summarizes the inhibitory effects of selected isoxazole-4-carboxamide derivatives on AMPA receptor currents, illustrating the impact of derivatization.

| Compound | Receptor Subtype | Inhibitory Effect (Reduction in Current) | IC50 Value |

| CIC-1 | GluA2, GluA2/3 | ~8-fold reduction | Not specified |

| CIC-2 | GluA2, GluA2/3 | ~7.8-fold reduction | Not specified |

| ISX-8 | GluA2, GluA2/3 | Significant inhibition (p < 0.001) | 4.6 µM (GluA2), 4.79 µM (GluA2/3) |

| ISX-11 | GluA2, GluA2/3 | Potent inhibition (p < 0.001) | 4.4 µM (GluA2), 4.62 µM (GluA2/3) |

Data sourced from multiple electrophysiological studies. mdpi.comhuji.ac.il

The structural similarity of this compound to amino acids allows for its incorporation into peptide chains to create peptidomimetics. nih.gov Specifically, related compounds like 5-amino-3-methyl-isoxazole-4-carboxylic acid are considered non-proteinogenic β-amino acids and have been successfully used in solid-phase peptide synthesis. nih.govnih.gov This unnatural amino acid can be incorporated into a peptide sequence, creating hybrid peptides with modified structures and potentially enhanced biological stability or activity. nih.gov The isoxazole ring acts as a constrained scaffold that can replace a peptide bond or introduce a specific turn or conformation into the peptide backbone. researchgate.net This approach is valuable for designing therapeutic peptides with improved pharmacological properties.

The 3-aminoisoxazole (B106053) core is a key component in the synthesis of various bioactive analogs, including sulfonamides. nih.gov Sulfonamide-containing isoxazoles are a well-established class of pharmaceuticals, with examples like Sulfamethoxazole and Valdecoxib demonstrating antibacterial and anti-inflammatory properties, respectively. nih.gov A common synthetic strategy involves reacting a 3-aminoisoxazole derivative, such as 3-amino-5-methyl isoxazole, with an arylsulfonyl chloride. For instance, novel coumarin-isoxazole-sulfonamide hybrids have been synthesized by first amidating coumarin-3-carboxylic acid chloride with 3-amino-5-methyl isoxazole. nih.gov The resulting amide is then chlorosulfonated, followed by reaction with various amines to produce a library of target sulfonamide compounds. nih.gov This modular synthesis highlights how the 3-amino group serves as a critical handle for introducing the sulfonamide functionality and creating diverse, biologically active molecules. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Strategies

Future research in the synthesis of 3-aminoisoxazole-4-carboxamide and its derivatives is increasingly focused on methodologies that offer greater efficiency, sustainability, and scalability. The exploration of green chemistry principles and continuous flow processes represents a significant shift from traditional batch synthesis.

Key emerging strategies include:

Green Chemistry Approaches: Environmentally benign methods are being explored to reduce the ecological footprint of synthesis. This includes the use of safer, renewable solvents like deep eutectic solvents (DES) or even water, replacing hazardous organic solvents. nih.gov Research into catalysts derived from agro-waste and the use of energy-efficient techniques such as microwave-assisted synthesis are also prominent areas of investigation. nih.govnih.gov These methods aim to improve atom economy, reduce waste, and shorten reaction times. nih.govnih.gov

Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool for producing isoxazole (B147169) derivatives. researchgate.netacs.org By performing reactions in a continuously flowing stream within a network of tubes, flow chemistry offers superior control over reaction parameters like temperature and pressure, leading to enhanced safety, higher yields, and improved consistency. researchgate.net This technology is particularly advantageous for multi-step syntheses, which can be "telescoped" into a single, uninterrupted process, significantly improving efficiency. researchgate.netacs.org

Advanced Catalysis: The development of novel catalytic systems is a cornerstone of modern synthetic chemistry. For isoxazoles, this includes the use of various metal catalysts such as copper, gold, and palladium to promote highly regioselective reactions under mild conditions. organic-chemistry.org Furthermore, metal-free protocols, including organocatalysis and catalyst-free reactions activated by ultrasound, are gaining traction as sustainable alternatives. nih.govrsc.org

| Synthetic Strategy | Key Advantages | Representative Research Focus |

| Green Chemistry | Reduced environmental impact, use of renewable resources, improved safety. nih.govnih.gov | Microwave-assisted reactions, use of aqueous media, agro-waste derived catalysts. nih.govnih.gov |

| Flow Chemistry | Enhanced safety and control, improved scalability, potential for automation. researchgate.netacs.org | Telescoping of multi-step reactions, integration with real-time analytics. researchgate.net |

| Advanced Catalysis | High selectivity and efficiency, mild reaction conditions, broad functional group tolerance. organic-chemistry.org | Copper(I)-catalyzed cycloadditions, metal-free protocols, gold-catalyzed cycloisomerization. nih.govorganic-chemistry.org |

Advanced Computational Modeling for Mechanism and Design

Computational chemistry has become an indispensable tool for accelerating drug discovery and understanding complex chemical processes. For this compound derivatives, in silico methods are poised to play a crucial role in rationally designing new molecules and elucidating their mechanisms of action at a molecular level.

Future computational research will likely focus on:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is used to correlate the structural or physicochemical properties of compounds with their biological activity. nih.govnih.gov By developing robust 2D and 3D-QSAR models for isoxazole-based compounds, researchers can identify the key molecular features essential for a desired biological effect. mdpi.comtandfonline.com These models serve as predictive tools to guide the design of new derivatives with enhanced potency and selectivity, thereby reducing the need for extensive trial-and-error synthesis. nih.govtandfonline.com

Molecular Docking and Dynamics: These techniques are used to simulate the interaction between a small molecule (ligand) and a biological target (e.g., a protein or enzyme). Molecular docking predicts the preferred binding orientation of a compound within the active site of a target, providing insights into the specific interactions that govern its activity. nih.govmdpi.commdpi.com Molecular dynamics (MD) simulations can then be used to assess the stability of this ligand-protein complex over time, offering a more dynamic and realistic view of the binding event. mdpi.comresearchgate.net These methods are critical for designing targeted inhibitors and understanding structure-activity relationships. mdpi.com

Reaction Mechanism Elucidation: Computational tools are also employed to investigate the pathways of chemical reactions. By modeling transition states and intermediates, researchers can gain a deeper understanding of reaction mechanisms, which can aid in optimizing reaction conditions and developing more efficient synthetic routes. ijpca.org

| Computational Technique | Primary Application in Isoxazole Research | Key Insights Provided |

| QSAR | Predicting biological activity based on chemical structure. nih.govmdpi.com | Identification of structural fragments crucial for activity; design of more potent analogs. tandfonline.com |

| Molecular Docking | Simulating the binding of isoxazole derivatives to biological targets. nih.govmdpi.com | Prediction of binding modes and energies; rational design of targeted therapies. mdpi.com |

| Molecular Dynamics | Assessing the stability of ligand-receptor complexes over time. tandfonline.comresearchgate.net | Confirmation of binding stability; understanding dynamic interactions at the active site. mdpi.com |

Integration with High-Throughput Synthesis and Screening

To accelerate the discovery of new lead compounds, the fields of chemical synthesis and biological screening are becoming increasingly integrated and automated. This convergence allows for the rapid generation and evaluation of large libraries of compounds, dramatically speeding up the early phases of drug discovery.

Emerging trends in this area include:

Automated Synthesis Platforms: The use of robotics and artificial intelligence is revolutionizing chemical synthesis. youtube.com Automated platforms can perform multi-step syntheses with minimal human intervention, enabling the rapid production of compound libraries. merckmillipore.comnih.gov These systems can integrate reaction design, execution, purification, and analysis into a seamless workflow, allowing chemists to focus on designing molecules rather than the mechanics of their synthesis. youtube.com

Combinatorial Chemistry and Library Synthesis: The core of this compound's utility lies in its ability to be functionalized. Combinatorial chemistry leverages this by systematically creating large libraries of related derivatives through parallel synthesis. nih.gov By reacting the core scaffold with diverse sets of building blocks, researchers can efficiently generate hundreds or thousands of unique compounds for biological screening. nih.govmdpi.com

High-Throughput Screening (HTS): HTS involves the use of automated systems to rapidly test the biological or biochemical activity of a large number of compounds. mdpi.com By integrating automated library synthesis with HTS, researchers can create a closed-loop "design-make-test-analyze" cycle. This synergy allows for the rapid identification of promising "hit" compounds from a large library, which can then be selected for further optimization in lead development programs. nih.govmdpi.com

Q & A

Q. What are the recommended synthetic routes for 3-Aminoisoxazole-4-carboxamide, and how can purity be ensured?

Methodological Answer: The synthesis of this compound derivatives typically involves multi-step reactions, starting with isoxazole ring formation followed by functionalization. For example, analogous compounds like 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide are synthesized via cyclocondensation of β-ketoesters with hydroxylamine, followed by hydrazide formation . To ensure purity:

- Use HPLC (High-Performance Liquid Chromatography) with UV detection for quantitative analysis.

- Confirm structural integrity via 1H/13C NMR and LC-MS (as demonstrated in the synthesis of ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) .

- Monitor reaction intermediates using thin-layer chromatography (TLC) to isolate high-purity fractions.

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies should follow ICH Q1A guidelines :

- Prepare solutions of the compound in buffers (pH 1–12) and incubate at 25°C, 40°C, and 60°C.

- Analyze degradation products using mass spectrometry and UV-Vis spectroscopy over 24–72 hours.

- For solid-state stability, conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Discrepancies in bioactivity data (e.g., immunomodulatory vs. cytotoxic effects) often arise from assay variability or impurity interference. To address this:

- Standardize assays : Use cell lines with consistent passage numbers (e.g., Jurkat T-cells for immunomodulation studies) and include positive controls (e.g., cyclophosphamide for cytotoxicity) .

- Validate compound purity : Compare batch-to-batch activity using HPLC-ESI-MS to rule out contaminants like 5-Aminoimidazole-4-carboxamide, a known impurity in related compounds .

- Dose-response analysis : Perform Hill slope modeling to differentiate specific activity from non-specific effects.

Q. How can computational modeling optimize the design of this compound analogs for target binding?

Methodological Answer:

- Molecular docking : Use software like AutoDock Vina to screen analogs against target proteins (e.g., mTOR kinase for anticancer activity). Prioritize compounds with calculated ΔG < -8 kcal/mol.

- QSAR (Quantitative Structure-Activity Relationship) : Train models on existing bioactivity data (e.g., IC50 values) using descriptors like logP , polar surface area , and H-bond donors .

- ADMET prediction : Employ tools like SwissADME to filter candidates with poor solubility or cytochrome P450 inhibition risks .

Q. What are the best practices for analyzing metabolic pathways of this compound in in vitro systems?

Methodological Answer:

- Hepatocyte incubation : Use primary human hepatocytes or HepG2 cells to simulate Phase I/II metabolism.

- LC-HRMS analysis : Identify metabolites via untargeted metabolomics with a Q-TOF mass spectrometer. Key metabolites may include hydroxylated or glucuronidated derivatives.

- CYP enzyme mapping : Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.